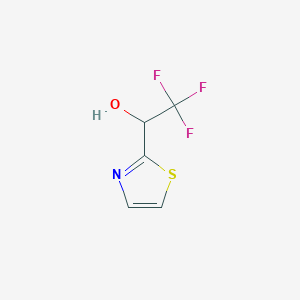
2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol
Cat. No. B3376501
M. Wt: 183.15
InChI Key: OZYOWBJWGFJRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08912218B2
Procedure details


A solution of 2 g (17.68 mmol) of thiazole-2-carboxaldehyde and 0.88 ml (0.88 mmol) of a 1M solution of tetrabutylammonium fluoride in THF, in 88 ml of THF, is admixed slowly at approximately 0° (ice bath) with 2.7 g (19.44 mmol) of trifluoromethyltrimethylsilane (TMS-CF3). Stirring is continued at ambient temperature for 2 hours. The reaction mixture is admixed with 25 ml of 1N aqueous hydrochloric acid and ethyl acetate. The aqueous phase is separated off and extracted twice with ethyl acetate, and the combined organic phases are washed successively with saturated aqueous sodium bicarbonate solution and than with saturated aqueous sodium chloride solution and are dried over sodium sulphate. Following evaporation of the solvent, the residue obtained is purified by chromatography on silica gel, eluting with a 98/2 mixture of dichloromethane and methanol.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two







Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]=[O:7].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[F:26][C:27]([Si](C)(C)C)([F:29])[F:28].Cl>C1COCC1.C(OCC)(=O)C>[F:26][C:27]([F:29])([F:28])[CH:6]([C:2]1[S:1][CH:5]=[CH:4][N:3]=1)[OH:7] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=NC=C1)C=O
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Four
|
Name
|
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(F)(F)[Si](C)(C)C
|
Step Five
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Seven
|
Name
|
|
|
Quantity
|
88 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is admixed slowly at approximately 0°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase is separated off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases are washed successively with saturated aqueous sodium bicarbonate solution and than with saturated aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
are dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporation of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by chromatography on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a 98/2 mixture of dichloromethane and methanol
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C(O)C=1SC=CN1)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
